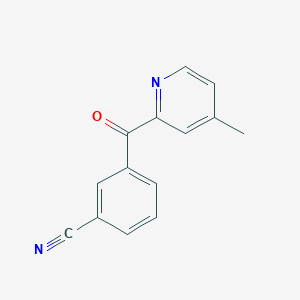![molecular formula C9H7ClN2O2 B1463278 2-(4-Chlor-1H-pyrrolo[2,3-B]pyridin-3-yl)essigsäure CAS No. 1060794-98-0](/img/structure/B1463278.png)
2-(4-Chlor-1H-pyrrolo[2,3-B]pyridin-3-yl)essigsäure
Übersicht
Beschreibung
“2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid” is a chemical compound with the empirical formula C7H5ClN2 . It is a halogenated heterocycle . The compound is related to a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potential as immunomodulators targeting Janus Kinase 3 (JAK3) .
Synthesis Analysis
The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives involved the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring . This led to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular weight of the compound is 152.58 . The electronic structure of a similar compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has been calculated using density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV) implies high kinetic stability .Chemical Reactions Analysis
The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Compound 4h, for example, exhibited potent FGFR inhibitory activity .Physical and Chemical Properties Analysis
The compound is a solid . The density is 1.4±0.1 g/cm3 . The melting point of a similar compound was found to be 212–214 ℃ .Wissenschaftliche Forschungsanwendungen
Antibakterielle und antivirale Aktivität
Verbindungen mit einem Pyrrolopyrazin-Gerüst, zu denen auch „2-(4-Chlor-1H-pyrrolo[2,3-B]pyridin-3-yl)essigsäure“ gehört, haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antibakterielle und antivirale Aktivitäten .
Entzündungshemmende und antioxidative Eigenschaften
Pyrrolopyrazin-Derivate haben auch entzündungshemmende und antioxidative Eigenschaften gezeigt . Diese Eigenschaften machen sie potenziell nützlich für die Behandlung von Krankheiten, bei denen Entzündungen und oxidativer Stress eine wichtige Rolle spielen.
Antitumor- und Kinase-inhibitorische Aktivitäten
Pyrrolopyrazin-Derivate haben Antitumoraktivitäten und Kinase-inhibitorische Wirkungen gezeigt . Beispielsweise wurden 1H-Pyrrolo[2,3-b]pyridin-Derivate als potente Inhibitoren von Fibroblasten-Wachstumsfaktor-Rezeptoren (FGFRs) gefunden, die eine entscheidende Rolle bei verschiedenen Arten von Tumoren spielen .
4. Behandlung von Hyperglykämie und verwandten Erkrankungen Verbindungen, die „this compound“ ähneln, senken den Blutzuckerspiegel . Dies deutet auf potenzielle Anwendungen bei der Vorbeugung und Behandlung von Erkrankungen hin, die mit erhöhtem Plasma-Blutzuckerspiegel einhergehen, wie z. B. Hyperglykämie, Typ-1-Diabetes und Diabetes als Folge von Fettleibigkeit.
5. Hemmung der Zellmigration und -invasion In-vitro-Studien haben gezeigt, dass 1H-Pyrrolo[2,3-b]pyridin-Derivate die Migration und Invasion von Krebszellen hemmen können . Dies deutet auf potenzielle Anwendungen bei der Behandlung von metastasierenden Krebserkrankungen hin.
Arzneimittelforschungsentwicklung
Das Pyrrolopyrazin-Gerüst, zu dem auch „this compound“ gehört, ist ein attraktives Gerüst für die Arzneimittelforschungsentwicklung . Es kann als Ausgangspunkt für die Entwicklung und Synthese neuer Leitstrukturen zur Behandlung verschiedener Krankheiten verwendet werden.
Wirkmechanismus
Target of Action
Similar compounds, such as pexidartinib, are known to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (csf-1r), c-kit proto-oncogene proteins (c-kit), and fms-like tyrosine kinase-3 (flt-3) .
Mode of Action
Based on the structure and properties of similar compounds, it is likely that it interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity .
Biochemical Pathways
Similar compounds are known to affect pathways related to cell proliferation and survival, potentially leading to downstream effects such as reduced tumor growth .
Result of Action
Similar compounds are known to inhibit cell proliferation and induce apoptosis in certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with the enzyme cyclooxygenase (COX), where 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid acts as an inhibitor, reducing the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to bind to the active site of certain kinases, modulating their activity and affecting downstream signaling pathways .
Cellular Effects
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by activating the caspase cascade and upregulating pro-apoptotic genes such as BAX and P53 . Furthermore, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid affects cellular metabolism by inhibiting glycolytic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes and proteins, forming stable complexes that inhibit their activity. For instance, its interaction with COX involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex and prevent substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as the upregulation of detoxifying enzymes and stress response proteins . These changes can influence the overall efficacy and safety profile of the compound in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a slight increase in dosage leads to a disproportionate increase in toxicity, highlighting the importance of careful dose optimization in preclinical studies .
Eigenschaften
IUPAC Name |
2-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJVHSHRINPQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B1463195.png)

![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)






![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)


